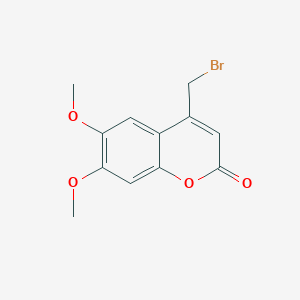

4-Bromomethyl-6,7-dimethoxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGODLBJJCNQFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237025 | |

| Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-25-5 | |

| Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromomethyl-6,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Bromomethyl-6,7-dimethoxycoumarin, a versatile fluorescent labeling reagent and building block in medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its applications in biomedical research, including its use as a fluorescent probe and its potential in photodynamic therapy and as an antioxidant, complete with experimental protocols and diagrammatic representations of relevant workflows and pathways.

Chemical and Physical Properties

This compound is a pale yellow to amber crystalline powder.[1] Its core structure consists of a coumarin (B35378) scaffold substituted with a bromomethyl group at the 4-position and two methoxy (B1213986) groups at the 6 and 7-positions. This combination of functional groups imparts the molecule with its characteristic reactivity and fluorescence.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁BrO₄ | [1][2] |

| Molecular Weight | 299.12 g/mol | [1][2] |

| Appearance | Pale yellow to amber to green powder | [1] |

| Melting Point | 211 - 216 °C | [1] |

| Solubility | Soluble in acetonitrile, dichloromethane, N,N-dimethylformamide, methanol | [3] |

| Insoluble in water | [3] | |

| CAS Number | 88404-25-5 | [1][2] |

Spectroscopic Properties

The spectroscopic properties of this compound are fundamental to its application as a fluorescent label.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features/Data | Reference(s) |

| UV/Vis (λmax) | 348 nm (in Methanol) | [3] |

| Fluorescence | λex 322 nm; λem 395 nm (Reaction product with acetic acid) | |

| λex 354 nm; λem 435 nm (in methanol) | ||

| ¹H NMR | Predicted chemical shifts: Aromatic protons (δ 6.8-7.5), -CH₂Br (δ ~4.5), -OCH₃ (δ ~3.9) | N/A |

| ¹³C NMR | Predicted chemical shifts: Carbonyl (δ ~160), Aromatic/olefinic carbons (δ 100-155), -CH₂Br (δ ~30), -OCH₃ (δ ~56) | N/A |

| IR | Characteristic absorptions expected for: C=O (lactone) ~1720-1740 cm⁻¹, C=C (aromatic) ~1600-1450 cm⁻¹, C-O (ether) ~1250-1050 cm⁻¹ | N/A |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 298/300 (due to Br isotopes) | N/A |

Note: Experimentally obtained NMR, IR, and detailed mass spectrometry data were not available in the cited literature. The provided information is based on characteristic values for similar coumarin structures.

Synthesis and Reactivity

Synthesis via Pechmann Condensation

The synthesis of 4-substituted coumarins is commonly achieved through the Pechmann condensation.[4] This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For this compound, the likely precursors are 3,4-dimethoxyphenol (B20763) and an ester of 4-bromoacetoacetic acid.

Experimental Protocol: General Pechmann Condensation for 4-Halomethylcoumarins

A general procedure for the synthesis of 4-halomethyl coumarins involves the reaction of a phenol with a γ-haloacetoacetic ester in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1 equivalent) in a minimal amount of a suitable solvent.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add the γ-haloacetoacetic ester (1.1 equivalents).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the cooled mixture while stirring.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 4-halomethylcoumarin.

Reactivity

The primary reactive site of this compound is the bromomethyl group, which is susceptible to nucleophilic substitution. This reactivity is the basis for its widespread use as a derivatizing agent for carboxylic acids.[6][7][8] The reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as the nucleophile, displacing the bromide ion to form a fluorescent ester.

Applications in Research and Drug Development

Fluorescent Labeling for HPLC

This compound is a prominent reagent for the pre-column derivatization of carboxylic acids, such as fatty acids, in High-Performance Liquid Chromatography (HPLC).[6][7][8] The resulting coumarin esters are highly fluorescent, enabling sensitive detection.

Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis

This protocol is a general guideline for the derivatization of fatty acids using this compound.[9][10]

-

Sample Preparation: Prepare a solution of the fatty acid sample in a suitable aprotic solvent (e.g., acetonitrile).

-

Derivatization Reaction:

-

To the fatty acid solution, add an excess of this compound solution in acetone.

-

Add a non-nucleophilic base (e.g., triethylamine) or a combination of a solid base (e.g., anhydrous potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).[10]

-

Heat the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 30-90 minutes).[10]

-

-

Work-up:

-

After cooling, the reaction mixture can be directly injected into the HPLC system or subjected to a work-up procedure to remove excess reagents.

-

Work-up may involve evaporation of the solvent and redissolving the residue in the mobile phase.

-

-

HPLC Analysis:

-

Separate the derivatized fatty acids on a suitable reversed-phase HPLC column.

-

Detect the fluorescent esters using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex ~340 nm, λem ~425 nm).[11]

-

Biological Applications

The fluorescent properties and reactivity of this compound and its derivatives make them valuable tools in biological research.

-

Fluorescent Probes: These compounds can be used to develop fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes.[2][12] The coumarin moiety's fluorescence is often sensitive to the microenvironment, providing information about local polarity and viscosity.[13]

-

Photodynamic Therapy (PDT): Coumarin derivatives have been investigated for their potential in photodynamic therapy.[2][12] In PDT, a photosensitizer accumulates in cancer cells and, upon irradiation with light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.[14]

-

Antioxidant Studies: Coumarins have demonstrated antioxidant properties.[2][12] The mechanism often involves the donation of a hydrogen atom from a hydroxyl or amine substituent on the coumarin ring to scavenge free radicals.[1][2][3][15][16] The electron-donating methoxy groups in this compound may contribute to its antioxidant potential.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere.[1]

Conclusion

This compound is a valuable chemical entity for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined chemical and physical properties, coupled with its reactivity and fluorescent nature, make it an indispensable tool for the sensitive analysis of carboxylic acids and a promising scaffold for the development of novel therapeutic agents and biological probes. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its effective utilization in research and development.

References

- 1. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. chemimpex.com [chemimpex.com]

- 13. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

4-Bromomethyl-6,7-dimethoxycoumarin molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,7-dimethoxycoumarin is a fluorescent labeling reagent prized in analytical chemistry and biomedical research for its utility in the sensitive detection of carboxylic acids. Its coumarin (B35378) scaffold provides the necessary fluorophoric properties, while the reactive bromomethyl group allows for covalent attachment to target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows.

Core Properties and Formula

This compound is a solid, crystalline substance with the chemical formula C12H11BrO4.[1] Its molecular structure incorporates a coumarin core with two methoxy (B1213986) groups at the 6 and 7 positions and a bromomethyl group at the 4 position. This specific arrangement of functional groups imparts its characteristic fluorescence and reactivity.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C12H11BrO4 | [1] |

| Molecular Weight | 299.12 g/mol | [1] |

| CAS Number | 88404-25-5 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724), DMF, and chloroform. |

Synthesis Pathway

Experimental Protocols

Derivatization of Carboxylic Acids for HPLC Analysis

This protocol is adapted from established methods for similar coumarin-based labeling reagents and is intended for the derivatization of carboxylic acids, such as fatty acids, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

This compound

-

Carboxylic acid sample

-

Anhydrous acetone (B3395972) or acetonitrile

-

Anhydrous potassium carbonate (K2CO3)

-

18-Crown-6

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the carboxylic acid sample in a minimal amount of anhydrous acetone or acetonitrile in a clean, dry reaction vial.

-

Reagent Addition: To the sample solution, add a 1.5 to 2-fold molar excess of this compound.

-

Catalyst Addition: Add a small amount of anhydrous potassium carbonate (approximately 2-3 molar excess relative to the carboxylic acid) and a catalytic amount of 18-crown-6. The crown ether facilitates the solubilization of the potassium carbonate and enhances the reaction rate.

-

Reaction: Tightly cap the vial and vortex the mixture thoroughly. Place the vial in a heating block or water bath set to 60-70 °C for 1-2 hours. The reaction should be carried out in the dark to prevent photodegradation of the coumarin.

-

Sample Work-up: After the reaction is complete, allow the vial to cool to room temperature. The sample can be directly injected into the HPLC system, or for cleaner results, the excess reagents and salts can be removed by filtration or a simple liquid-liquid extraction.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 320-330 nm and an emission wavelength of approximately 390-400 nm.

-

Applications in Research and Development

This compound is a versatile tool with several applications in scientific research:

-

Fluorescent Probe: Its primary use is as a fluorescent label for the sensitive quantification of carboxylic acids in various matrices, including biological fluids and environmental samples.

-

Potential in Photodynamic Therapy: Some coumarin derivatives have been investigated for their photosensitizing properties, suggesting a potential, though not yet established, application in photodynamic therapy.

-

Antioxidant Studies: The coumarin scaffold is present in many natural products with antioxidant properties, leading to interest in the antioxidant potential of its synthetic derivatives.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and involvement of this compound in specific cellular signaling pathways. Its utility has been predominantly in the realm of analytical chemistry as a labeling reagent. Further research is required to elucidate any potential pharmacological effects or interactions with biological systems.

Conclusion

This compound is a valuable reagent for researchers requiring sensitive detection of carboxylic acids. Its well-defined chemical properties and reactivity make it a reliable tool for derivatization in chromatographic applications. While its direct biological activities are not yet fully characterized, its utility as a fluorescent probe continues to be a significant asset in analytical and biomedical research.

References

4-Bromomethyl-6,7-dimethoxycoumarin: A Technical Guide to its Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, stability, and key applications of 4-Bromomethyl-6,7-dimethoxycoumarin. The information is intended to support researchers and professionals in the effective use of this versatile fluorescent labeling reagent.

Core Properties and Handling

This compound is a yellow crystalline powder widely used as a derivatizing agent for the sensitive detection of carboxylic acids in various analytical techniques, particularly high-performance liquid chromatography (HPLC). Its coumarin (B35378) scaffold provides inherent fluorescence, while the bromomethyl group offers a reactive site for covalent labeling.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 88404-25-5 |

| Molecular Formula | C₁₂H₁₁BrO₄ |

| Molecular Weight | 299.12 g/mol |

| Melting Point | 212-216 °C |

| Appearance | Yellow crystals or powder[1] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental protocols. It is generally soluble in several organic solvents but is insoluble in water.[1]

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (33.43 mM) | Requires sonication and warming to 70°C for dissolution. The use of non-hygroscopic DMSO is recommended as moisture can impact solubility.[2] |

| Acetonitrile | Soluble | Quantitative data not readily available.[1] |

| Dichloromethane | Soluble | Quantitative data not readily available.[1] |

| N,N-Dimethylformamide (DMF) | Soluble | Quantitative data not readily available.[1] |

| Methanol | Soluble | Quantitative data not readily available.[1] |

| Water | Insoluble | [1] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and reactivity of this compound. The compound is sensitive to light, heat, and moisture.

Storage Recommendations

| Condition | Recommendation |

| Solid Form | Store at 2-8°C under an inert atmosphere and protected from light. |

| In Solution | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be protected from light.[2] |

Chemical Stability

-

Light and Heat: The compound is known to be sensitive to light and heat, which can lead to degradation.

-

pH and Hydrolysis: this compound is susceptible to hydrolysis, particularly in aqueous solutions and under alkaline conditions. The bromomethyl group can be hydrolyzed to a hydroxymethyl group, rendering the compound inactive for derivatization. Detailed pH stability studies are not widely available, but it is advisable to use the reagent in anhydrous conditions and to prepare solutions fresh.

Experimental Protocols

The primary application of this compound is as a pre-column derivatization reagent for the fluorescent labeling of carboxylic acids, enhancing their detection in HPLC.

Protocol: Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This protocol outlines the general steps for the derivatization of a carboxylic acid-containing analyte.

Detailed Steps:

-

Sample Preparation: Dissolve the carboxylic acid-containing sample in acetone.

-

Neutralization: Neutralize the sample solution by adding a 10% solution of potassium hydroxide (B78521) in methanol.

-

Addition of Reagents: To the neutralized sample, add an acetone solution containing an excess of this compound, 18-crown-6 ether, and potassium carbonate.

-

Incubation: Seal the reaction vessel and incubate the mixture at 70°C for 30 minutes.

-

Cooling and Analysis: After incubation, cool the reaction mixture to room temperature. The resulting solution containing the fluorescently labeled analyte can then be directly injected into an HPLC system equipped with a fluorescence detector.

Signaling Pathways and Logical Relationships

The utility of this compound is based on a straightforward chemical reaction. The logical relationship for its primary application is illustrated below.

This diagram illustrates that the carboxylic acid analyte reacts with this compound in the presence of a base and a phase-transfer catalyst to form a highly fluorescent ester derivative, which can then be sensitively detected by HPLC.

References

The Versatile Role of 4-Bromomethyl-6,7-dimethoxycoumarin in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,7-dimethoxycoumarin is a versatile fluorescent labeling reagent and a valuable building block in synthetic chemistry. Its coumarin (B35378) core provides inherent fluorescence, while the reactive bromomethyl group allows for covalent attachment to a variety of molecules. This unique combination of properties makes it an indispensable tool in various research fields, including analytical chemistry, drug discovery, and cell biology. This technical guide provides an in-depth overview of the primary applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in your research.

Core Applications

The primary uses of this compound in research can be categorized into three main areas:

-

Fluorescent Labeling for Chromatography: It is widely used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enable the sensitive detection of molecules with poor UV absorbance or native fluorescence, particularly carboxylic acids and thiols.[1][2][3][4]

-

Synthesis of Bioactive Molecules: The reactive nature of the bromomethyl group makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, most notably in the development of novel anticancer agents.[2][5][6][7]

-

Development of Fluorescent Probes: It serves as a scaffold for the creation of fluorescent probes designed for specific applications, such as biological imaging and sensing, allowing for the visualization of cellular processes in real-time.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BrO₄ | |

| Molecular Weight | 299.12 g/mol | |

| Melting Point | 212-216 °C | |

| Fluorescence Properties of Carboxylic Acid Adduct | ||

| Excitation Maximum (λex) | ~322 nm | |

| Emission Maximum (λem) | ~395 nm |

Note: Fluorescence properties can vary depending on the solvent and the specific molecule to which the coumarin is attached.

Experimental Protocols

Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This protocol is adapted from established methods for similar bromomethylated aromatic derivatizing agents and is suitable for fatty acids and other carboxylic acid-containing molecules.[9][10]

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Triethylamine (B128534) (TEA) or alternatively, anhydrous potassium carbonate and 18-crown-6

-

Fatty acid standard or sample

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: For biological samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) and, if necessary, hydrolyze to free fatty acids. Evaporate the solvent to dryness under a stream of nitrogen. For standards, prepare a stock solution in a suitable organic solvent.

-

Derivatization Reaction (Method with TEA):

-

To the dried fatty acid residue or a known amount of standard in a 2 mL vial, add 500 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Add 50 µL of triethylamine to the vial.

-

Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.

-

-

Derivatization Reaction (Method with Crown Ether Catalyst):

-

To the dried fatty acid residue or a known amount of standard in a 2 mL vial, add 500 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount (~1 mg) of 18-crown-6.

-

Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 90 minutes with occasional vortexing.[9]

-

-

Work-up:

-

After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the vial.

-

Vortex vigorously for 1 minute to extract the derivatized fatty acids into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean vial.

-

-

Analysis: The sample is now ready for injection into the HPLC system. Use a C18 reversed-phase column and a mobile phase appropriate for the separation of the derivatized fatty acids. Set the fluorescence detector to an excitation wavelength of approximately 322 nm and an emission wavelength of approximately 395 nm.

Caption: Experimental workflow for the derivatization of fatty acids.

Fluorescent Labeling of Thiols for HPLC Analysis

This protocol is based on the general principles of thiol labeling with bromomethyl reagents.[1]

Materials:

-

This compound

-

Thiol-containing sample (e.g., glutathione, cysteine)

-

Buffer solution (e.g., 50 mM HEPES, pH 8.0)

-

Acetonitrile

-

Methanesulfonic acid or acetic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the thiol sample in the buffer solution. For biological samples, appropriate extraction and protein precipitation steps may be necessary.

-

Derivatization Reaction:

-

Prepare a stock solution of this compound in acetonitrile.

-

In a reaction vial, mix the thiol sample with a 2-3 fold molar excess of the this compound solution.

-

Allow the reaction to proceed at room temperature for approximately 10-20 minutes in the dark.

-

-

Reaction Quenching: Stop the reaction by adding a small amount of methanesulfonic acid or acetic acid to lower the pH.

-

Analysis: The reaction mixture can be directly injected into the HPLC system. Use a C18 reversed-phase column and a suitable mobile phase gradient. Set the fluorescence detector to the appropriate excitation and emission wavelengths for the coumarin derivative (approximately 322 nm and 395 nm, respectively).

Caption: Workflow for fluorescent labeling of thiols.

Synthesis of Coumarin-Based Bioactive Molecules

This compound is a versatile starting material for the synthesis of various bioactive compounds, including potential anticancer agents. The following is a general procedure for the synthesis of N-substituted aminomethylcoumarins, which have been explored for their biological activities.[2]

Materials:

-

This compound

-

A primary or secondary amine of interest

-

Anhydrous solvent (e.g., benzene, toluene, or DMF)

-

Magnetic stirrer and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Addition of Amine: Add the desired amine (1.1-1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water to remove any ammonium (B1175870) salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

Caption: General synthesis of N-substituted aminomethylcoumarins.

Signaling Pathways and Cellular Imaging

Fluorescent probes derived from this compound can be designed to target specific cellular compartments or respond to changes in the cellular microenvironment. While specific signaling pathways are dependent on the final structure of the probe, a general workflow for their application in cellular imaging is presented below.

General Protocol for Cellular Imaging:

-

Probe Preparation: Synthesize the desired fluorescent probe from this compound, incorporating moieties for cellular targeting or specific sensing. Prepare a stock solution of the probe in a suitable solvent like DMSO.

-

Cell Culture: Culture the cells of interest on a suitable imaging dish or plate.

-

Probe Loading: Dilute the probe stock solution in cell culture medium to the desired final concentration and incubate with the cells for a specific period to allow for cellular uptake and localization.

-

Washing: Gently wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any excess, unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the coumarin fluorophore (excitation ~320-360 nm, emission ~380-420 nm).

Caption: Workflow for cellular imaging with coumarin-based probes.

Conclusion

This compound is a powerful and versatile tool for researchers across multiple disciplines. Its utility as a fluorescent label for enhancing the detection of biomolecules in chromatography is well-established. Furthermore, its role as a synthetic intermediate opens up possibilities for the creation of novel bioactive compounds and sophisticated fluorescent probes for cellular imaging. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this valuable reagent in your research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. View of Synthesis of coumarin derivatives based fluorescent dye towards the detection of cancer cell [vjs.ac.vn]

- 4. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

4-Bromomethyl-6,7-dimethoxycoumarin: A Technical Guide for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromomethyl-6,7-dimethoxycoumarin, a fluorescent probe widely utilized for the derivatization of carboxylic acids, enabling their sensitive detection in various analytical applications, particularly in high-performance liquid chromatography (HPLC).

Core Properties and Specifications

This compound is a coumarin (B35378) derivative functionalized with a reactive bromomethyl group. This feature allows for the formation of stable ester bonds with carboxylic acids, thereby attaching the fluorescent coumarin tag to the target molecule.

| Property | Value |

| Chemical Formula | C₁₂H₁₁BrO₄ |

| Molecular Weight | 299.12 g/mol |

| CAS Number | 88404-25-5 |

| Appearance | Off-white to yellow powder |

| Melting Point | 212-216 °C |

Fluorescence Characteristics

The primary application of this compound lies in its fluorescent properties, which are conferred upon the derivatized, non-fluorescent carboxylic acids. The resulting coumarin esters exhibit strong blue fluorescence, allowing for their highly sensitive detection.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 322 nm | |

| Emission Wavelength (λem) | 395 nm |

Note: These values are for the reaction product with acetic acid and are representative of the fluorescent properties of the esters formed with other carboxylic acids.

Synthesis of this compound

A plausible synthetic route for this compound involves the bromination of the corresponding 4-methylcoumarin (B1582148) derivative. The following diagram illustrates the general synthetic pathway.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-bromomethyl-7-methoxycoumarin.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dimethoxy-4-methylcoumarin in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide to the solution.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield pure this compound.

Fluorescent Labeling of Carboxylic Acids

The derivatization reaction involves the esterification of a carboxylic acid with this compound. This reaction is typically facilitated by a base or a phase-transfer catalyst.

Caption: Derivatization of a carboxylic acid.

Experimental Protocol: Fluorescent Labeling of Fatty Acids

This protocol is a general guideline adapted from methods used for similar bromomethylated fluorescent reagents.

-

Sample Preparation:

-

For standard solutions, prepare stock solutions of the fatty acid in a suitable organic solvent (e.g., acetonitrile).

-

For biological samples, perform lipid extraction followed by hydrolysis to obtain free fatty acids. Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried fatty acid residue, add a solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

-

Add a non-nucleophilic base (e.g., triethylamine) or a phase-transfer catalyst (e.g., 18-crown-6) and a solid base (e.g., anhydrous potassium carbonate).

-

Seal the reaction vial and heat at an elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 60-90 minutes), with occasional vortexing.

-

-

Work-up and Purification:

-

After cooling to room temperature, if a solid base was used, centrifuge to pellet the solid.

-

Transfer the supernatant to a new vial.

-

The derivatized sample can be diluted with the mobile phase for direct HPLC analysis or subjected to a liquid-liquid extraction for further cleanup. For example, add water and a nonpolar solvent like hexane, vortex, and collect the organic layer containing the fluorescent ester.

-

The organic extract can be dried over anhydrous sodium sulfate (B86663) before analysis.

-

Applications in Research and Development

The high sensitivity of fluorescence detection makes this compound a valuable tool in various research areas:

-

Metabolomics: Quantitation of fatty acids and other carboxylic acid-containing metabolites in biological samples.

-

Drug Development: Analysis of acidic drugs and their metabolites in pharmacokinetic and pharmacodynamic studies.

-

Food Science: Determination of fatty acid profiles in food products for quality control and nutritional analysis.

Workflow for HPLC Analysis

The following diagram outlines the typical workflow for the analysis of carboxylic acids using this compound as a labeling agent for HPLC.

Caption: HPLC analysis workflow.

Conclusion

This compound is a robust and sensitive fluorescent probe for the analysis of carboxylic acids. Its application in conjunction with HPLC provides a powerful analytical method for researchers, scientists, and professionals in drug development and other related fields. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this fluorescent labeling strategy.

References

An In-depth Technical Guide to the Spectroscopic Properties of 4-Bromomethyl-6,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,7-dimethoxycoumarin is a fluorescent heterocyclic compound widely utilized as a derivatization agent in analytical chemistry, particularly for the sensitive detection of carboxylic acids in high-performance liquid chromatography (HPLC). Its coumarin (B35378) scaffold, adorned with electron-donating dimethoxy groups and a reactive bromomethyl moiety, imparts favorable spectroscopic characteristics. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including detailed experimental protocols and data analysis, to support its application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₁BrO₄ | [1][2][3][4] |

| Molecular Weight | 299.12 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to amber to green powder | [5] |

| Melting Point | 211 - 216 °C | [5] |

| CAS Number | 88404-25-5 | [2][3][4] |

Spectroscopic Properties

The spectroscopic profile of this compound is central to its utility as a fluorescent label. The following sections detail its known absorption and emission characteristics, as well as expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Fluorescence Spectroscopy

The fluorescence properties of this compound are crucial for its application as a labeling agent. The available data, though somewhat inconsistent, provides insight into its excitation and emission characteristics. One source reports an excitation maximum (λex) of 354 nm and an emission maximum (λem) of 435 nm when measured in methanol. Another source indicates an excitation at 322 nm and an emission at 395 nm, although this is specified for the reaction product of the compound with acetic acid.[3] This highlights the sensitivity of the fluorophore's environment on its spectral properties.

| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

| Methanol | 354 nm | 435 nm |

Note: The fluorescence quantum yield and lifetime for this compound are not widely reported and would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra for this compound are not explicitly published. However, based on the known chemical shifts of similar coumarin derivatives and the compound's structure, the following assignments can be predicted. The chemical shift of the bromomethyl protons is a key indicator and is typically observed in the region of δ 3.4–4.7 ppm. For benzylic bromides, this signal is often found around δ 4.48 ppm due to the deshielding effect of the aromatic ring and the inductive effect of the bromine atom.[6]

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~6.4 |

| H-5 | ~6.9 |

| H-8 | ~7.2 |

| -CH₂Br | ~4.5 |

| -OCH₃ (at C6 and C7) | ~3.9 - 4.0 (two singlets) |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~160 |

| C-4 | ~148 |

| C-6, C-7 (with -OCH₃) | ~145 - 155 |

| C-3 | ~115 |

| C-4a, C-8a | ~110 - 150 |

| C-5, C-8 | ~100 - 110 |

| -CH₂Br | ~30 |

| -OCH₃ | ~56 |

Mass Spectrometry (MS)

A detailed mass spectrum with fragmentation analysis for this compound is not available in the provided search results. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 299 (for ⁷⁹Br) and 301 (for ⁸¹Br) with approximately equal intensity, which is characteristic of a monobrominated compound.

Predicted Fragmentation Pattern:

A primary fragmentation pathway would likely involve the loss of the bromine radical (•Br), resulting in a fragment at m/z 219. Another expected fragmentation is the loss of the bromomethyl radical (•CH₂Br), leading to a fragment at m/z 205. Further fragmentation of the coumarin core could involve the loss of carbon monoxide (CO).

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline generalized procedures for the spectroscopic analysis of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectra of each dilution from 200 to 500 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax). Plot absorbance at λmax versus concentration to generate a calibration curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, quantum yield, and lifetime of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, set the excitation wavelength to the determined λmax from UV-Vis analysis (or a known excitation wavelength, e.g., 354 nm) and scan a range of higher wavelengths (e.g., 370-600 nm).

-

To obtain the excitation spectrum, set the emission wavelength to the determined emission maximum and scan a range of lower wavelengths (e.g., 250-400 nm).

-

-

Quantum Yield Determination: The relative fluorescence quantum yield (Φ) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Electron ionization (EI) is a common technique for such molecules.

-

Mass Analyzer: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for spectroscopic characterization and the application of this compound as a fluorescent label.

Caption: Workflow for Spectroscopic Characterization.

Caption: Workflow for Fluorescent Labeling.

Biological Applications and Signaling Pathways

The primary application of this compound in a biological context is as a fluorescent labeling agent for molecules containing carboxylic acid groups. This allows for the sensitive detection and quantification of these molecules in biological samples. For example, it has been used to derivatize fatty acids and other metabolites for analysis by HPLC.[1]

There is limited information available in the searched literature to suggest that this compound itself is directly involved in or modulates specific biological signaling pathways. Its utility in drug development is primarily as an analytical tool rather than a therapeutic agent. However, coumarin derivatives, in general, are known to possess a wide range of biological activities, and this compound could potentially be explored for such properties.

Conclusion

This compound is a valuable fluorescent probe with distinct spectroscopic properties that make it well-suited for the derivatization and sensitive detection of carboxylic acids. This guide has summarized its known spectroscopic data and provided detailed, generalized protocols for its characterization. Further research to fully elucidate its photophysical properties, including quantum yield and lifetime, as well as detailed NMR and MS fragmentation analysis, would be beneficial for its broader application in research and development. While its direct role in biological signaling is not established, its utility as an analytical tool in biological and pharmaceutical analysis is clear.

References

The Multifaceted Role of Coumarin Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) (2H-1-benzopyran-2-one) and its derivatives represent a vast and versatile class of heterocyclic compounds, renowned for their broad spectrum of biological activities.[1] From the well-established anticoagulant properties of warfarin (B611796) to their emerging roles in anticancer and antimicrobial therapies, and their utility as fluorescent probes, coumarin-based scaffolds are a cornerstone of medicinal chemistry and drug discovery.[2][3][4] Their inherent structural simplicity, low molecular weight, and high bioavailability make them ideal candidates for therapeutic development.[2] This in-depth technical guide explores the core applications of coumarin derivatives in biology, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower researchers in their scientific endeavors.

Anticoagulant Activity of Coumarin Derivatives

The discovery of dicoumarol, a coumarin derivative responsible for "sweet clover disease" in cattle, paved the way for the development of oral anticoagulants.[4] Warfarin, a synthetic 4-hydroxycoumarin (B602359) derivative, remains a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[5][6]

Mechanism of Action

Coumarin-based anticoagulants, such as warfarin, function as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the recycling of vitamin K.[6][7] This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, thereby prolonging the time it takes for blood to clot.[7]

Quantitative Data: Anticoagulant Potency

The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for plasma to clot after the addition of tissue factor.[8] The results are often expressed as the International Normalized Ratio (INR) for standardized comparison.

| Compound | Prothrombin Time (PT) in seconds | Reference |

| Warfarin | 14.60 | [8] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | [8] |

Experimental Protocol: Prothrombin Time (PT) Assay

This protocol outlines the one-stage method for determining the prothrombin time to evaluate the anticoagulant activity of coumarin derivatives.

Materials:

-

Citrated plasma (from blood collected in 3.2% sodium citrate)

-

Thromboplastin-calcium reagent

-

Test compound (coumarin derivative) dissolved in a suitable solvent

-

Control (vehicle solvent)

-

Water bath at 37°C

-

Coagulometer or stopwatch

-

Pipettes

Procedure:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[9][10]

-

Incubation: Pipette 100 µL of plasma into a cuvette and incubate at 37°C for 3 minutes.

-

Treatment: Add a specific concentration of the test coumarin derivative or vehicle control to the plasma and incubate for a predetermined time.

-

Clotting Initiation: Add 200 µL of pre-warmed thromboplastin-calcium reagent to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for a fibrin (B1330869) clot to form. This is the prothrombin time.[11]

-

Analysis: Compare the PT of the plasma treated with the coumarin derivative to the control. An increased PT indicates anticoagulant activity.

Anticancer Potential of Coumarin Derivatives

Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[3][12] Their multifaceted action includes inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways.[3][13]

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[12]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.[3]

-

Inhibition of Angiogenesis: Coumarin derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[14][15]

-

Modulation of Signaling Pathways: A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell growth, survival, and proliferation.[2][16][17]

Quantitative Data: Cytotoxicity of Coumarin Derivatives

The anticancer activity of coumarin derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | PC-3 (Prostate) | 3.56 | [3] |

| Compound 4b | PC-3 (Prostate) | 8.99 | [3] |

| Compound 4a | PC-3 (Prostate) | 10.22 | [3] |

| Compound 4c | MDA-MB-231 (Breast) | 8.5 | [3] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [3] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [3] |

| Compound 4 | A549 (Lung) | 9.34 | [3] |

| Compound 6e | KB (Oral) | 0.39 | [13] |

| Compound 5a | HepG-2 (Liver) | 83.69 | [18] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Coumarin derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of the coumarin derivatives (typically in a final DMSO concentration of <0.5%) and incubate for 24-72 hours.[12] Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.[20]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coumarin [label="Coumarin\nDerivatives", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Coumarin -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335"]; Coumarin -> Akt [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarins.

// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coumarin [label="Coumarin\nDerivatives", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; PLCg -> Raf [label="Activates"]; Raf -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; Akt -> Angiogenesis; ERK -> Angiogenesis; Coumarin -> VEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: VEGF Signaling Pathway Inhibition by Coumarins.

Antimicrobial Activity of Coumarin Derivatives

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and coumarin derivatives have shown considerable promise in this area.[2][21] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][21]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of coumarins are diverse and can include:

-

Inhibition of DNA Gyrase: Some coumarin hybrids have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[14]

-

Cell Membrane Damage: Coumarin derivatives can disrupt the integrity of bacterial cell membranes.[16]

-

Biofilm Inhibition: Certain derivatives can interfere with the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.[22]

Quantitative Data: Antimicrobial Potency of Coumarin Derivatives

The antimicrobial activity of coumarin derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-sulfonamide hybrid 2 | S. aureus | 4.88 | [14] |

| Coumarin-sulfonamide hybrid 2 | C. albicans | 9.76 | [14] |

| Hybrid 5a | P. aeruginosa | 0.25 | [14] |

| Hybrid 5b | E. coli | 0.5 | [14] |

| Hybrid 5c | P. aeruginosa | 1 | [14] |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [2] |

| Compound 3f | S. aureus | 312.5 | [23] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a quantitative assay used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Coumarin derivatives dissolved in DMSO

-

Positive control (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Create a two-fold serial dilution of the coumarin derivative across the wells.

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Experimental Workflow Diagram

Coumarin Derivatives as Fluorescent Probes

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes for biological imaging and sensing.[9] By modifying the coumarin core with various functional groups, probes can be designed to detect specific analytes, such as metal ions, reactive oxygen species, and enzymes, with high sensitivity and selectivity.[9][10]

Principles of Fluorescence

Coumarin-based probes typically operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[24] The interaction of the probe with its target analyte modulates these processes, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Quantitative Data: Fluorescent Properties of Coumarin Probes

The performance of a fluorescent probe is characterized by its photophysical properties, including its excitation and emission wavelengths and its fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.

| Coumarin Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent/Reference |

| 7-Et2N coumarin (2) | 367 | 410 | 0.143–0.541 | Various Solvents |

| 7-Et2N coumarin (6) | - | - | 0.0865–0.764 | Various Solvents |

| SWJT-14 | 490 | 584 | 0.0032 | PBS |

| SWJT-14 + Cys | 380 | 470 | 0.028 | PBS |

| Compound 4e | - | ~440 | 0.83 | DMSO |

| Coumarin 102 | - | - | 0.764 | Ethanol |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent coumarin derivative can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Fluorometer

-

Cuvettes

-

Test coumarin derivative

-

Standard fluorophore (e.g., quinine (B1679958) sulfate (B86663) or coumarin 102)

-

Spectroscopic grade solvent (e.g., ethanol)

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φ_std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Conclusion

Coumarin derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, with a remarkable diversity of applications. Their continued exploration holds immense potential for the development of novel therapeutics and advanced biological tools. This guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data for comparative analysis, and detailed experimental protocols to facilitate further investigation into the multifaceted biological roles of these fascinating compounds. The ongoing structural modifications and mechanistic studies of coumarin derivatives are poised to unlock new avenues for addressing critical challenges in human health.[25]

References

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. atlas-medical.com [atlas-medical.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. globalpointofcare.abbott [globalpointofcare.abbott]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 23. revroum.lew.ro [revroum.lew.ro]

- 24. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Analysis of Carboxylic Acids Using 4-Bromomethyl-6,7-dimethoxycoumarin as a Fluorescent Labeling Agent in HPLC

Application Note

This document provides a detailed protocol for the derivatization of carboxylic acids, such as fatty acids, with 4-Bromomethyl-6,7-dimethoxycoumarin and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is intended for researchers, scientists, and professionals in drug development who require sensitive quantification of carboxylic acids.

Introduction

Carboxylic acids are a broad class of organic compounds that play crucial roles in various biological processes and are key components of many pharmaceuticals. Due to the lack of a strong chromophore in many carboxylic acids, their direct detection by UV-Vis spectrophotometry in HPLC is often challenging and lacks sensitivity. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely employed strategy.

This compound is a fluorescent labeling reagent that reacts with the carboxyl group of acids to form highly fluorescent ester derivatives. These derivatives can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. The reaction is typically carried out in the presence of a catalyst, such as a crown ether, and a mild base. This application note provides a comprehensive protocol for the derivatization and HPLC analysis of carboxylic acids using this compound.

Experimental Protocol

Materials and Reagents

-

This compound

-

Carboxylic acid standards (e.g., fatty acids)

-

Acetone (B3395972), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Methanol (B129727), HPLC grade

-

Hydrochloric acid (HCl)

-

Sample vials

Equipment

-

HPLC system equipped with a gradient pump, autosampler, and fluorescence detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

pH meter

Derivatization Procedure

-

Preparation of Reagents:

-

Labeling Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetone.

-

Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.

-

Base: Use anhydrous potassium carbonate powder.

-

-

Sample and Standard Preparation:

-

Dissolve the carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1 mg/mL.

-

For samples containing free fatty acids, neutralize the solution by adding a 10% solution of potassium hydroxide (B78521) in methanol until a neutral pH is achieved.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution in a reaction vial, add an excess of the labeling reagent solution.

-

Add the 18-Crown-6 catalyst solution and a small amount of anhydrous potassium carbonate.

-

Securely cap the vial and vortex the mixture.

-

Incubate the reaction mixture at 70°C for 30 minutes in a heating block or water bath.[1]

-

After incubation, cool the reaction mixture to room temperature.

-

The resulting solution containing the fluorescently labeled carboxylic acid derivatives is now ready for HPLC analysis.

-

HPLC Analysis

-

Column: Kaseisorb LC ODS Super (4.6 mm I.D. x 150 mm) or equivalent C18 column.[1]

-

Mobile Phase: Acetonitrile.[1] A gradient elution with water may be necessary for complex samples.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Ambient.[1]

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection:

Data Presentation

The following table summarizes the typical HPLC parameters and expected performance characteristics for the analysis of fatty acids derivatized with a coumarin-based reagent. Please note that specific retention times will vary depending on the exact column, mobile phase, and gradient conditions used.

| Parameter | Value | Reference |

| HPLC Column | C18 Reverse-Phase (e.g., Kaseisorb LC ODS Super, 4.6 mm x 150 mm) | [1] |

| Mobile Phase | Acetonitrile | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | Fluorescence | [1] |

| Excitation Wavelength | 340 nm | [1] |

| Emission Wavelength | 425 nm | [1] |

| Example Analytes | Linoleic Acid, Oleic Acid | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and HPLC analysis of carboxylic acids using this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the derivatization reaction.

References

Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of carboxylic acids and phenols using the fluorescent labeling reagent 4-Bromomethyl-6,7-dimethoxycoumarin. This reagent is instrumental in enhancing the detection and quantification of a wide range of analytes, particularly in complex matrices, through High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

This compound is a highly effective derivatizing agent that imparts fluorescence to otherwise non-fluorescent molecules containing acidic functional groups, such as carboxylic acids and phenols. The derivatization reaction forms a stable, highly fluorescent ester or ether linkage, respectively. This pre-column derivatization significantly increases the sensitivity and selectivity of analytical methods, making it a valuable tool in biomedical research, drug development, and environmental analysis.[1][2] The resulting derivatives can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.

The reaction with carboxylic acids proceeds via a nucleophilic substitution where the carboxylate anion, often generated in the presence of a weak base, attacks the electrophilic bromomethyl group of the coumarin (B35378) reagent.[3] Similarly, phenols can be derivatized under basic conditions to form fluorescent ethers. The use of a phase-transfer catalyst, such as a crown ether, can enhance the reaction rate and yield.[4]

Chemical Properties and Fluorescence Characteristics

-

Chemical Name: 4-(Bromomethyl)-6,7-dimethoxycoumarin

-

CAS Number: 88404-25-5

-

Molecular Formula: C₁₂H₁₁BrO₄

-

Molecular Weight: 299.12 g/mol

-

Appearance: Off-white to yellow powder

-

Fluorescence Properties of Acetic Acid Derivative:

-

Excitation Wavelength (λex): 322 nm

-

Emission Wavelength (λem): 395 nm

-

Derivatization Reaction Signaling Pathway

The derivatization of a carboxylic acid with this compound in the presence of a base and a crown ether catalyst is depicted below.

References

Quantitative Analysis Using 4-Bromomethyl-6,7-dimethoxycoumarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,7-dimethoxycoumarin is a fluorescent labeling reagent utilized for the quantitative analysis of a variety of compounds, primarily those containing carboxylic acid functional groups.[1] Its application is particularly prominent in analytical chemistry, where it serves as a derivatization agent to enhance the detection of target molecules in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] The coumarin (B35378) moiety provides the necessary fluorophore, allowing for sensitive and selective quantification of otherwise non-fluorescent analytes.[2][3]